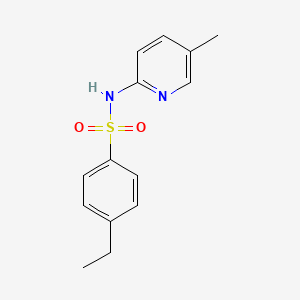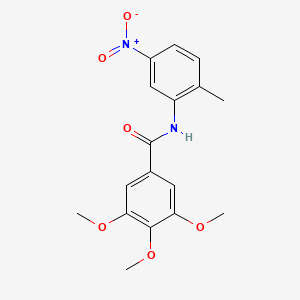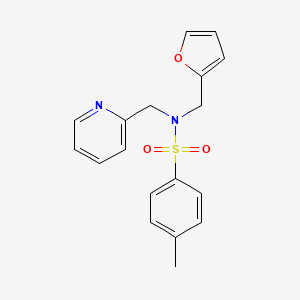
4-ethyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide, also known as EIPBS, is a sulfonamide-based compound that has been studied for its potential applications in scientific research. This compound has shown promise as a tool for investigating various biological processes and has been the subject of several studies to explore its properties and potential uses.
Wirkmechanismus
4-ethyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide is believed to work by inhibiting the activity of certain enzymes such as carbonic anhydrase, which play a critical role in various physiological processes. By blocking the activity of these enzymes, this compound can help researchers better understand the mechanisms underlying these processes and potentially develop new treatments for diseases.
Biochemical and Physiological Effects
Studies have shown that this compound can have various biochemical and physiological effects, depending on the specific process being studied. For example, this compound has been shown to inhibit the growth of certain cancer cells by blocking the activity of carbonic anhydrase. Additionally, this compound has been shown to have anti-inflammatory effects, which could make it a potential treatment for various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-ethyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide in lab experiments is that it is a well-characterized compound with a known synthesis method. This makes it easier for researchers to obtain pure samples of the compound for their experiments. However, one limitation of using this compound is that its effects can be highly dependent on the specific enzyme or process being studied, which can make it difficult to generalize findings across different systems.
Zukünftige Richtungen
There are several potential future directions for research on 4-ethyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide. One area of interest is exploring its potential as a diagnostic tool for detecting diseases such as cancer. Additionally, further research could help elucidate the mechanisms underlying its anti-inflammatory effects and potentially lead to the development of new treatments for inflammatory diseases. Finally, researchers could continue to study the effects of this compound on various enzymes and biological processes to better understand its potential uses in scientific research.
Synthesemethoden
The synthesis of 4-ethyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 4-ethylbenzenesulfonyl chloride with 5-methyl-2-pyridinylamine in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography to obtain a pure sample of this compound.
Wissenschaftliche Forschungsanwendungen
4-ethyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been used in various scientific research applications such as studying the role of sulfonamides in enzyme inhibition, as well as investigating the effects of sulfonamide-based compounds on cellular processes. This compound has also been studied for its potential use as a diagnostic tool for detecting certain diseases.
Eigenschaften
IUPAC Name |
4-ethyl-N-(5-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-12-5-7-13(8-6-12)19(17,18)16-14-9-4-11(2)10-15-14/h4-10H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDBMIQGMKLMES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3aS*,9bS*)-2-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5680905.png)
![4-[4-(diethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5680908.png)
![2-[4-(2-furyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5680916.png)
![4-(1H-imidazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5680924.png)
![1,3-benzodioxol-5-yl[4-(2-methoxyethoxy)piperidin-1-yl]acetic acid](/img/structure/B5680932.png)
![5-{[5-(2-methoxyphenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5680941.png)

![5-tert-butyl-4-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]methyl}-2-furamide](/img/structure/B5680960.png)


![5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5680990.png)
![9-(2-methoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5680997.png)
![5-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-1,2,4-triazol-5-yl]-2-(3-fluorophenyl)pyridine](/img/structure/B5680998.png)